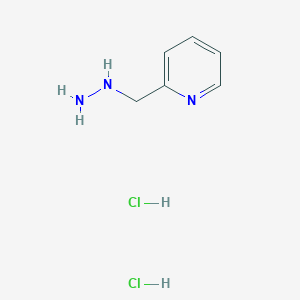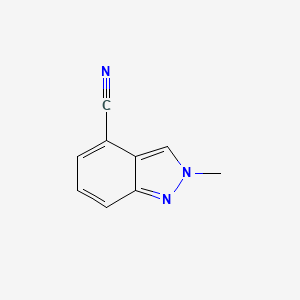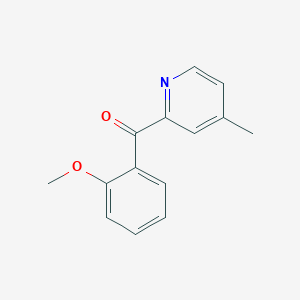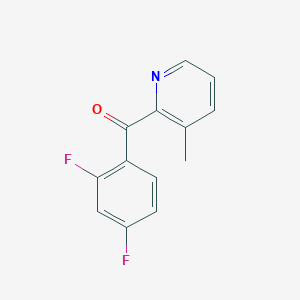![molecular formula C10H15ClN4O B1453039 2-[4-(6-Chlor-4-pyrimidinyl)-1-piperazinyl]-1-ethanol CAS No. 1220036-27-0](/img/structure/B1453039.png)
2-[4-(6-Chlor-4-pyrimidinyl)-1-piperazinyl]-1-ethanol
Übersicht
Beschreibung
“2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol” is a chemical compound . It contains a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety with two nitrogen atoms . Pyrimidine derivatives are known for their wide range of pharmacological applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various synthetic approaches . For instance, the reaction of aniline derivatives with potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent over a period of 30 minutes, followed by stirring for another 2 hours at 0–5°C, can yield a compound with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied . The specific reactions of “2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol” are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Antitumoranwendungen
Pyrimidinderivate, einschließlich derer mit einem 6-Chlor-4-pyrimidinyl-Rest, sind für ihre Antitumoreigenschaften bekannt. Sie wurden bei der Synthese von Medikamenten eingesetzt, die auf verschiedene Krebsformen abzielen, darunter myeloische Leukämie, Brustkrebs und idiopathische Lungenfibrose . Die strukturelle Vielfalt von Pyrimidin ermöglicht die Modulation der biologischen Aktivität und macht es zu einem wertvollen Gerüst im Design von Antitumormedikamenten.
Antibakterielle und Antimykotische Aktivitäten
Der Pyrimidinkern ist auch für die Entwicklung von antimikrobiellen und antimykotischen Wirkstoffen von Bedeutung. Es wurde gezeigt, dass diese Verbindungen ein breites Wirkungsspektrum gegen verschiedene bakterielle und fungale Krankheitserreger besitzen, was im Kampf gegen Infektionskrankheiten von entscheidender Bedeutung ist .
Entzündungshemmende und Analgetische Wirkungen
Pyrimidinderivate zeigen entzündungshemmende und analgetische Aktivitäten. Sie wirken, indem sie die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickstoffoxidsynthase und Tumornekrosefaktor-alpha hemmen. Dies macht sie zu potenziellen Kandidaten für die Behandlung chronischer Entzündungskrankheiten .
Kardiovaskuläre Therapeutika
In der kardiovaskulären Forschung wurden Pyrimidin-basierte Verbindungen als potenzielle Therapeutika für Erkrankungen wie Bluthochdruck untersucht. Sie wirken auf verschiedene biologische Ziele, um den Blutdruck zu regulieren, und wurden mit Gefäßrelaxation und Neuroprotektion in Verbindung gebracht .
Antidiabetische Eigenschaften
Die Vielseitigkeit von Pyrimidinderivaten erstreckt sich auf die Behandlung von Diabetes. Sie wurden auf ihre Rolle als DPP-IV-Inhibitoren untersucht, die für die Regulation von Insulin- und Glukosespiegeln im Körper wichtig sind .
Antivirale und Anti-HIV-Aktivitäten
Pyrimidinderivate haben sich in der antiviralen Therapie, insbesondere gegen HIV, als vielversprechend erwiesen. Ihre Fähigkeit, wichtige Enzyme im viralen Replikationszyklus zu hemmen, macht sie wertvoll für die Entwicklung von Anti-HIV-Medikamenten .
Enzymhemmung
Pyrimidin-basierte Verbindungen sind potente Enzymhemmer. Beispielsweise wurden sie zur Hemmung von β-Glucuronidase verwendet, einem Enzym, das mit bestimmten Krankheiten und dem Arzneimittelstoffwechsel in Verbindung gebracht wird. Diese Anwendung ist entscheidend für das Verständnis von Krankheitsmechanismen und die Entwicklung neuer therapeutischer Strategien .
Synthetische Methoden
Schließlich darf die Rolle der Verbindung in der synthetischen Chemie nicht übersehen werden. Sie dient als Baustein für die Synthese verschiedener pharmakologisch aktiver Moleküle. Forscher konzentrieren sich auf neuartige Synthesemethoden, die Moleküle mit verbesserten Arzneimittelähnlichkeiten und ADME-Tox-Eigenschaften liefern .
Wirkmechanismus
Target of Action
It’s known that diazine alkaloids, which include pyrimidines, have a wide range of pharmacological applications .
Mode of Action
Diazines are reported to exhibit various activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Biochemical Pathways
Diazines are known to affect a wide range of biological activities .
Pharmacokinetics
The search results mention that synthetic methodologies have been used to create molecules with improved druglikeness and adme-tox properties .
Result of Action
Diazines are known to have a wide range of biological activities .
Safety and Hazards
The safety data sheet for a similar compound, “4-(6-Chloro-4-pyrimidinyl)morpholine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLPIJNIFCQNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247655 | |
| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220036-27-0 | |
| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)
![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)



![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)



